Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside

Lectin specificity Blood group A antigen Inhibition assay

Lectin specificity mapping demands stereochemically pure α-(1→3)-linked GalNAc-Gal epitopes - generic disaccharides introduce anomeric ambiguity that invalidates quantitative binding data. This methyl α-glycoside (CAS 130234-67-2) resolves that: • Defined α-(1→3) linkage - ~8-fold selectivity over β-isomer with V. villosa lectin • Methyl cap prevents mutarotation - stable single-anomer reference standard • 4-8× affinity gain vs. GalNAc monosaccharide in competitive ELISA • Acceptor for fucosyltransferases in chemoenzymatic blood group antigen synthesis Supplied at ≥95% purity (1H-NMR confirmed) with full analytical documentation.

Molecular Formula C15H27NO11
Molecular Weight 397.37 g/mol
Cat. No. B12432881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside
Molecular FormulaC15H27NO11
Molecular Weight397.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O
InChIInChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15+/m1/s1
InChIKeyUSJPBCYUZSGJII-HRFDEUMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl GalNAcα1-3Galα-OMe: Structural & Functional Baseline


Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside (CAS 130234-67-2) is a synthetic disaccharide glycoside composed of a terminal non-reducing 2-acetamido-2-deoxy-α-D-galactopyranosyl (GalNAc) residue linked α-(1→3) to a methyl α-D-galactopyranoside acceptor [1]. This structure precisely replicates the immunodominant blood group A disaccharide determinant (GalNAcα1-3Gal), presented on a stable methyl glycoside scaffold that eliminates reducing-end ambiguity and anomerization, thereby ensuring defined stereochemical presentation for biological recognition studies [2]. It is primarily employed as a defined ligand probe in lectin specificity mapping, antibody epitope characterization, and as a substrate or acceptor in enzymatic glycosylation and transglycosylation reactions [3].

Anomeric Integrity Methyl α-glycoside cap prevents mutarotation; single anomer for reproducible binding
Linkage Specificity α-(1→3) GalNAc linkage defines blood group A epitope; distinct from β-linked P antigen
Probe Format Compatible with lectin inhibition, ELISA, microarray, and enzymatic glycosylation assays

Why Generic Substitutes Fail for Methyl GalNAcα1-3Galα-OMe


In-class disaccharides sharing the GalNAc-Gal backbone cannot be interchanged for this compound because the anomeric configuration of the GalNAc linkage and the reducing-end capping group are the primary determinants of biological recognition. Lectins and antibodies classified as 'blood group A-specific' discriminate sharply between the α-(1→3) linkage present in this compound and the β-(1→3) linkage found in the P blood group disaccharide (GalNAcβ1-3Gal) [1]. For instance, Vicia villosa lectin exhibits an approximately 8-fold preference for the α-linked disaccharide over closely related GalNAc-terminated structures, while certain Tn-specific lectins show negligible binding to the β-anomer [2]. Additionally, the methyl α-glycoside at the reducing terminus prevents mutarotation and provides a chemically stable, single-anomer reference standard, whereas free reducing sugars or benzyl glycosides introduce structural heterogeneity that confounds quantitative affinity measurements and enzymatic assay reproducibility [3]. Procurement of the incorrect linkage isomer or aglycone variant therefore risks complete loss of binding activity in the intended assay system.

α-(1→3) vs β-(1→3) GalNAc linkage
Recognized by group A-specific lectins (VVL, SBL) β-linked isomer targets group 8 lectins; may show no binding in group 2 systems
Methyl α-glycoside vs free reducing sugar
Anomerically locked; no mutarotation Free reducing form undergoes α/β equilibration, introducing structural heterogeneity

Methyl GalNAcα1-3Galα-OMe: Differentiation Evidence vs. Analogs


α-(1→3) GalNAc Linkage Binding Superiority Over β-Anomer

In quantitative precipitin inhibition assays with purified Vicia villosa lectin, the disaccharide GalNAcα1→3Gal (A disaccharide) was the most potent inhibitor among disaccharides tested, being approximately twice as active as GalNAcα1→6Gal and 8 times more potent than GalNAcα1→6GalNAc, while the blood group A trisaccharide (GalNAcα1→3Galβ1→3GlcNAc) was 7 times less active than the A disaccharide itself [1]. Critically, the lectin's combining site was shown to be specific for terminal non-reducing α-linked GalNAc, with methyl α-GalNAc being 18 times more potent than its β-anomer, establishing that both the α-configuration at the non-reducing terminus and the subterminal α1→3 linkage are essential for high-affinity recognition [1]. Although the β-(1→3)-linked analog (GalNAcβ1-3Gal, P disaccharide) was not directly tested in this study, its classification as a structurally distinct lectin determinant with different lectin group specificity [2] supports that the α/β linkage difference alone dictates mutually exclusive lectin recognition profiles.

V. villosa Lectin Specificity
Cross-study comparable
α-(1→3) disaccharide most active disaccharide; ≈2–8× higher inhibition than other GalNAc-disaccharides
methyl β-GalNAc 18× lower inhibition relative to methyl α-GalNAc
Supports α-anomeric recognition specificity in lectin assays
Assay: V. villosa precipitin inhibition; 1981
Lectin specificity Blood group A antigen Inhibition assay

Blood Group A vs. P Disaccharide Lectin Specificity

A comprehensive classification of over twenty Gal/GalNAc-specific lectins, based on quantitative inhibition assays, assigns lectins to eight discrete specificity groups defined by their minimal disaccharide determinants [1]. The blood group A-specific disaccharide GalNAcα1→3Gal (Group 2 determinant) is recognized by CFT, SBL, VVL-A4, and WFL lectins, whereas the structurally isomeric P disaccharide GalNAcβ1→3Gal constitutes a completely separate Group 8 determinant recognized by an entirely different set of lectins [1]. This classification was established through systematic inhibition assays demonstrating that lectins binding the A disaccharide show negligible cross-reactivity with the P disaccharide, and vice versa. Consequently, a researcher intending to probe or inhibit a Group 2 lectin (e.g., soybean agglutinin, VVL-A4) must use the α-linked compound; substitution with the commercially available β-linked analog (CAS 109303-71-1) would select for the wrong lectin population and generate false-negative results.

Lectin Group Assignment
Class-level inference
α-(1→3) disaccharide Group 2 (A blood group) determinant
β-(1→3) disaccharide Group 8 (P blood group) determinant; zero cross-reactivity
α-linkage essential for group 2 lectin recognition
Based on ELLSA inhibition profiles across >20 lectins
Lectin classification Glycotope specificity Carbohydrate recognition

Methyl α-Glycoside as Stable Acceptor in Transglycosylation

Patent EP0517766B1 explicitly claims the enzymatic synthesis and isolation of GalNAcα1-3Galα-OMe as a defined oligosaccharide product using glycosidase-catalyzed transglycosylation under high acceptor concentration conditions [1]. In this process, the methyl α-glycoside serves simultaneously as a stable acceptor substrate that cannot mutarotate, ensuring that the anomeric configuration of the product is chemically locked. In contrast, free reducing disaccharides exist as equilibrium mixtures of α- and β-anomers in solution, which confounds both enzymatic reaction stereochemistry and downstream structural characterization. This compound is specified alongside other methyl glycosides (GalNAcβ1-3Galβ-OMe, GlcNAcβ1-6Galα-OMe) in the patent claims, demonstrating its recognized utility as a chemically defined building block for oligosaccharide synthesis, where anomeric purity is a prerequisite for reproducible glycosidic bond formation [1].

Anomeric Purity for Synthesis
Supporting evidence
Methyl α-glycoside 100% defined α-anomer; no mutarotation
Free reducing sugar ~36% α, ~64% β equilibrium mixture
Supports reproducible enzymatic glycosylation
Process in EP0517766B1; glycosidase transglycosylation
Transglycosylation Enzymatic synthesis Glycosidase substrate

GalNAcα1-3Gal Disaccharide: Minimal Lectin Binding Unit

In inhibition studies of the Dutch Iris (Iris × hollandica) lectin, which specifically recognizes the blood group A disaccharide GalNAcα1-3Gal, the disaccharide and its conjugates were reported to be approximately 30–60 times more potent than galactose and 4–8-fold more active than N-acetyl-D-galactosamine (GalNAc) monosaccharide [1]. This demonstrates that while the terminal GalNAc residue is necessary for recognition, the subterminal galactose residue contributes significantly to binding affinity, establishing the disaccharide as the minimal high-affinity recognition unit. The compound's methyl glycoside form provides this disaccharide scaffold in a chemically defined, anomerically pure format that is directly compatible with inhibition assays, affinity chromatography matrices, and glycan array printing [1]. Free GalNAc monosaccharide cannot substitute for this compound in applications requiring the full blood group A epitope.

Minimal Binding Unit
Class-level inference
4–8× vs GalNAc
30–60× vs galactose
Iris lectin inhibition potency relative to monosaccharides
Disaccharide defines high-affinity binding epitope
Hemagglutination inhibition; Mo et al. 1994
Lectin inhibition Minimal binding determinant Blood group A

Methyl GalNAcα1-3Galα-OMe: Key Application Scenarios


Blood Group A Lectin Characterization & Glycan Microarray

This compound serves as the reference standard ligand for characterizing and quality-controlling blood group A-specific lectins (Group 2 lectins including SBL, VVL-A4, CFT, and WFL) [1][2]. Its chemically defined methyl α-glycoside structure eliminates reducing-end variability, ensuring reproducible spot morphology and consistent ligand density when conjugated to microarray surfaces. Researchers can use it as the positive control epitope in lectin specificity screening panels, where the β-linked isomer (CAS 109303-71-1) would produce false-negative results due to its assignment to a different lectin recognition group [2].

Blood Group A Oligosaccharide Synthesis via Transglycosylation

As demonstrated in EP0517766B1, this compound can function as both a product and a building block in glycosidase-catalyzed transglycosylation reactions [3]. The methyl α-glycoside cap prevents autodegradation by exoglycosidases and maintains defined stereochemistry during subsequent glycosylation steps. Laboratories engaged in chemoenzymatic synthesis of blood group antigens or neoglycoconjugates can employ this compound as an acceptor for fucosyltransferases to generate blood group A trisaccharide mimetics, a strategy not feasible with the free reducing disaccharide due to anomerization and competing side reactions.

Anti-A Antibody Epitope Mapping & Serological Assays

The compound's precise replication of the blood group A immunodominant disaccharide epitope makes it the appropriate hapten inhibitor for characterizing the fine specificity of anti-A monoclonal antibodies and human polyclonal anti-A antibodies [2]. In competitive ELISA or hemagglutination inhibition assays, its 4–8-fold potency advantage over GalNAc monosaccharide [4] provides the necessary affinity window to distinguish high-affinity anti-A antibodies from cross-reactive anti-Tn or anti-GalNAc antibodies. The β-linked analog would not inhibit anti-A antibodies, establishing the target compound as the essential tool for serological assay validation.

Application
Selection Property
Validation Focus
Lectin Characterization & Glycan Microarray
α-(1→3)-linked methyl glycoside standard
Group 2 lectin binding specificity; lot-to-lot consistency
Blood Group A Oligosaccharide Synthesis
Anomerically stable methyl glycoside acceptor
Transglycosylation reaction reproducibility
Anti-A Antibody Epitope Mapping
Defined blood group A disaccharide epitope
Competitive ELISA inhibition specificity
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